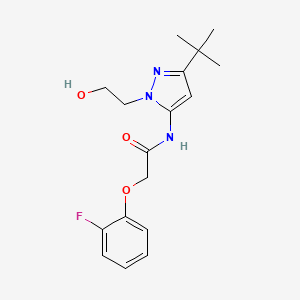

N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-[5-tert-butyl-2-(2-hydroxyethyl)pyrazol-3-yl]-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN3O3/c1-17(2,3)14-10-15(21(20-14)8-9-22)19-16(23)11-24-13-7-5-4-6-12(13)18/h4-7,10,22H,8-9,11H2,1-3H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMNEQIVBGIABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)NC(=O)COC2=CC=CC=C2F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl hydrazine, 2-fluoroacetophenone, and ethylene oxide.

Formation of Pyrazole Ring: The initial step involves the condensation of tert-butyl hydrazine with 2-fluoroacetophenone to form the pyrazole ring.

Hydroxyethyl Substitution: The pyrazole intermediate is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.

Acetamide Formation: Finally, the compound is acylated with 2-fluorophenoxyacetyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

Reduction: The acetamide moiety can be reduced to an amine under appropriate conditions.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in transition metal catalysis.

Material Science:

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

Drug Development: The compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Polymer Science: Use in the synthesis of polymers with unique properties.

Mechanism of Action

The mechanism by which N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The hydroxyethyl and fluorophenoxy groups may enhance binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

N-(3-(tert-butyl)-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide: Lacks the hydroxyethyl group.

N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(phenoxy)acetamide: Lacks the fluorine atom on the phenoxy group.

Uniqueness

N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the hydroxyethyl and fluorophenoxy groups enhances its potential for diverse applications in various fields.

Biological Activity

N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanism of action based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C17H24N4O2

- Molecular Weight : 320.40 g/mol

- IUPAC Name : this compound

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound and related pyrazole derivatives. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

- Inhibition of Proliferation : It inhibits the proliferation of various cancer cell lines by interfering with cell cycle progression.

- VEGF Inhibition : The compound exhibits anti-angiogenic properties by inhibiting Vascular Endothelial Growth Factor (VEGF), which is crucial for tumor growth and metastasis.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can also possess significant anti-inflammatory properties. For instance, compounds similar to this compound have demonstrated dual inhibitory effects on prostaglandin and leukotriene synthesis, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Case Studies and Research Findings

- Case Study on MCF7 Cells :

-

In Vivo Studies :

- Further investigations are warranted to explore the in vivo efficacy and safety profile of this compound, particularly in animal models.

Q & A

Basic: What are the optimal synthetic routes for this compound, considering regioselectivity and functional group compatibility?

Methodological Answer:

The synthesis typically involves:

- Stepwise coupling : Reacting a tert-butyl-substituted pyrazole precursor with 2-fluorophenoxy acetic acid derivatives via amide bond formation. Protecting groups (e.g., tetrahydro-2H-pyran for hydroxyl groups) may mitigate side reactions .

- Regioselectivity control : Use of acid catalysts (e.g., trifluoroacetic acid) in acetonitrile to favor the formation of the desired regioisomer, as demonstrated in analogous pyrazole-acetamide syntheses .

- Purification : Silica gel flash chromatography (CHCl/MeOH/NH) followed by trituration with n-hexane ensures high purity .

Basic: How should researchers confirm the molecular structure and purity of this compound?

Methodological Answer:

- Spectroscopic techniques :

- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in stereochemistry or hydrogen bonding patterns .

Advanced: How can computational modeling guide the optimization of synthesis and reaction pathways?

Methodological Answer:

- Reaction path search : Employ quantum chemical calculations (e.g., DFT) to predict transition states and energetics of key steps, such as amide bond formation or pyrazole ring closure .

- Solvent/catalyst screening : Machine learning models trained on reaction databases can recommend optimal solvents (e.g., DMF for polar intermediates) or catalysts (e.g., coupling agents like HATU) to improve yields .

- Feedback loops : Integrate experimental data (e.g., failed reaction conditions) into computational workflows to iteratively refine predictions .

Advanced: How to address discrepancies in spectroscopic or crystallographic data between batches or literature reports?

Methodological Answer:

- Cross-validation : Compare H NMR data across multiple solvents (CDCl, DMSO-d) to identify solvent-induced shifts. Re-run crystallography with SHELXD for robust hydrogen bond analysis (e.g., C=O···H-N interactions) .

- Batch analysis : Use LC-MS to detect trace impurities (e.g., unreacted starting materials) that may skew spectral interpretations .

- Literature benchmarking : Align observed melting points or IR stretches with structurally similar compounds (e.g., pyrazole-thiadiazole analogs) to validate consistency .

Advanced: What in vitro assays are suitable for evaluating its biological activity, given structural analogs?

Methodological Answer:

- Kinase inhibition assays : Test against tropomyosin receptor kinase (TRK) isoforms using fluorescence polarization, given the compound’s structural similarity to pyrazolo-thienopyrimidine TRK inhibitors .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HCT-116) with IC calculations, comparing results to fluorophenoxy-containing analogs .

- Metabolic stability : Employ liver microsome assays (human/rat) to assess CYP450-mediated degradation, correlating with logP values calculated via HPLC .

Basic: What are common pitfalls in scaling up the synthesis of this compound?

Methodological Answer:

- Exothermic reactions : Monitor temperature rigorously during amide coupling (e.g., chloroacetyl chloride additions) to avoid decomposition .

- Solvent selection : Replace low-boiling solvents (e.g., CHCN) with DMF or THF for safer large-scale reflux .

- Continuous flow systems : Implement flow chemistry to enhance mixing and heat transfer for critical steps like cyclization .

Advanced: How to predict and validate hydrogen bonding patterns in its crystal structure?

Methodological Answer:

- Graph set analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., R(8) motifs between amide groups) using SHELXL-refined crystallographic data .

- Thermal ellipsoid plots : Assess disorder in hydroxyethyl or fluorophenoxy moieties to distinguish static vs. dynamic hydrogen bonding .

- Comparative studies : Overlay crystal structures of analogs (e.g., tert-butyl vs. cyclopropyl substituents) to identify steric or electronic influences on packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.